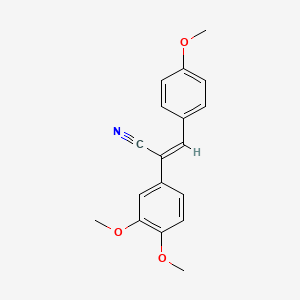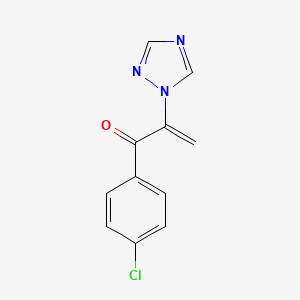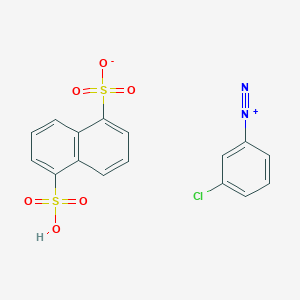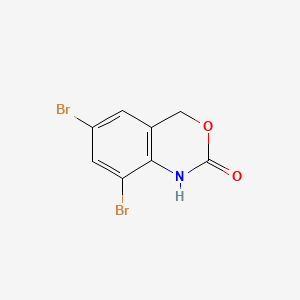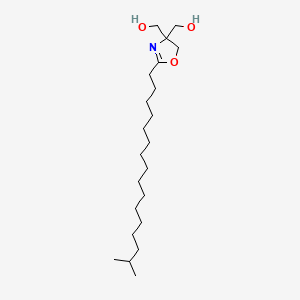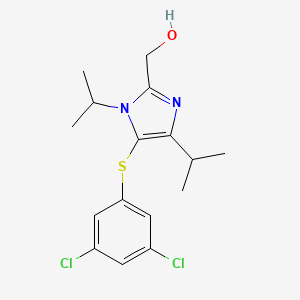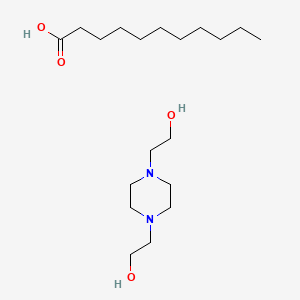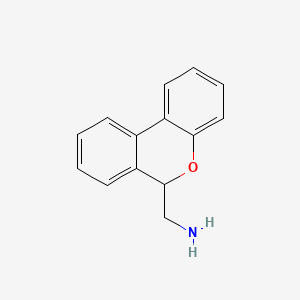
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- is a synthetic organic compound characterized by the presence of a urea moiety substituted with a p-chlorophenyl group, a dodecyl chain, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- typically involves the reaction of p-chlorophenyl isocyanate with a dodecylamine derivative in the presence of a methoxy group. The reaction is carried out under controlled conditions, often involving solvents such as dichloromethane or toluene, and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or dodecyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
作用机制
The mechanism of action of Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
Monuron: A similar compound with a p-chlorophenyl group, used as a herbicide.
Chlorotoluron: Another herbicide with a similar structure, containing a p-chlorophenyl group and a urea moiety.
Uniqueness
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- is unique due to the presence of the dodecyl chain and methoxy group, which confer distinct chemical and physical properties. These structural features may enhance its solubility, stability, and biological activity compared to other similar compounds.
属性
CAS 编号 |
1576-27-8 |
|---|---|
分子式 |
C20H33ClN2O2 |
分子量 |
368.9 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-1-dodecyl-1-methoxyurea |
InChI |
InChI=1S/C20H33ClN2O2/c1-3-4-5-6-7-8-9-10-11-12-17-23(25-2)20(24)22-19-15-13-18(21)14-16-19/h13-16H,3-12,17H2,1-2H3,(H,22,24) |
InChI 键 |
AFSPTODSRDEZEO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN(C(=O)NC1=CC=C(C=C1)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


